Plasma Exposure: Trace-Level Metabolite
In a clinical ADME study of six patients with advanced solid tumors receiving a single oral 600 mg dose of [14C]-rucaparib, the parent drug accounted for 64.0 ± 13.7% of the radioactive peak in pooled 0–24h plasma, and the major metabolite M324 contributed 18.6 ± 10.8%. Metabolite M309 was detected only in trace amounts and was explicitly excluded from quantitation due to insufficient signal [1]. This stark difference in systemic exposure demonstrates that M309 is a minor circulating species, while rucaparib and M324 dominate the plasma profile.
| Evidence Dimension | Relative abundance in human plasma (AUC0-24h pooled sample) |
|---|---|
| Target Compound Data | Trace (not quantifiable) |
| Comparator Or Baseline | Rucaparib: 64.0 ± 13.7% of peak; M324: 18.6 ± 10.8% of peak |
| Quantified Difference | Target compound abundance is orders of magnitude lower than both comparators; exact quantification not possible due to trace levels. |
| Conditions | Human plasma from patients with advanced solid tumors following a single oral 600 mg [14C]-rucaparib dose; analysis via HPLC with radioactivity detection. |
Why This Matters
For bioanalytical method development, M309 must be sourced as a discrete reference standard because its low abundance in biological matrices precludes reliable quantification using surrogate calibration from more abundant metabolites.
- [1] Liao M, et al. Evaluation of absorption, distribution, metabolism, and excretion of [14C]-rucaparib, a poly(ADP-ribose) polymerase inhibitor, in patients with advanced solid tumors. Xenobiotica. 2020;50(9):1032-1042. Table 4. View Source
